molecular formula C12H15BrFNO B13585725 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

Cat. No.: B13585725
M. Wt: 288.16 g/mol
InChI Key: XFLMQOWTPPUUDL-UHFFFAOYSA-N
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Description

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 4-bromo-2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-one.

    Reduction: Formation of 4-[(4-fluorophenyl)methyl]piperidin-4-ol.

    Substitution: Formation of 4-[(4-substituted-2-fluorophenyl)methyl]piperidin-4-ol derivatives.

Scientific Research Applications

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity towards certain targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromo-2-fluorophenyl)methyl]piperazin-2-one
  • 4-bromo-2-fluorophenyl methyl sulfone
  • 4-bromo-2-fluorophenol

Uniqueness

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

XFLMQOWTPPUUDL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=C(C=C2)Br)F)O

Origin of Product

United States

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